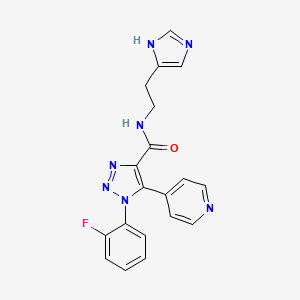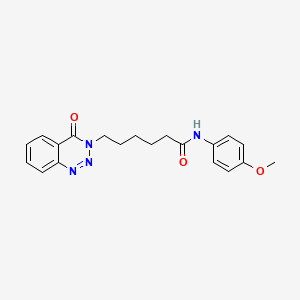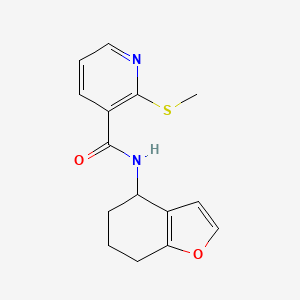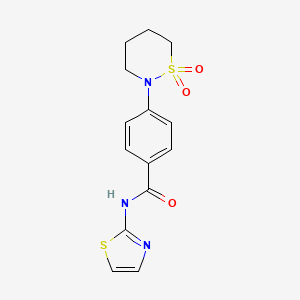![molecular formula C13H15N3O2 B2543040 N-[(2,4-Dimethoxyphenyl)methyl]pyrimidin-2-amin CAS No. 1275699-51-8](/img/structure/B2543040.png)
N-[(2,4-Dimethoxyphenyl)methyl]pyrimidin-2-amin
Übersicht
Beschreibung
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine, also known as DM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Geschmacksverstärkende Wirkung
Die Verbindung wurde synthetisiert und auf ihre geschmacksverstärkende Wirkung untersucht . Es wurde festgestellt, dass die Zugabe dieser Verbindung den Kokumi-, Umami- und Salzgeschmack signifikant verstärkte . Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung effizienter und sicherer Geschmacksverstärker, die wichtig sind, um die Natriumaufnahme zu reduzieren und gleichzeitig die Akzeptanz von Lebensmitteln zu erhalten .
Hemmer der bakteriellen RNA-Polymerase
Die Verbindung wurde bei der Synthese neuartiger Derivate verwendet, die die bakterielle RNA-Polymerase (RNAP) hemmen . Diese Derivate zeigten eine starke antimikrobielle Aktivität gegen grampositive Bakterien wie Staphylococcus aureus und Streptococcus pneumoniae . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Medikamente hin .
Behandlung der Parkinson-Krankheit
2-Aminopyrimidin-Pharmakophore, zu denen auch die fragliche Verbindung gehört, zeigten ein breites Spektrum an biologischen Aktivitäten, einschließlich der Verwendung gegen die Parkinson-Krankheit . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Behandlungen für neurologische Erkrankungen hin .
Antibakterielle Eigenschaften
Neben der Hemmung der bakteriellen RNA-Polymerase zeigten 2-Aminopyrimidin-Pharmakophore auch antibakterielle Eigenschaften . Dies verstärkt das Potenzial dieser Verbindungen bei der Entwicklung neuer antibakterieller Medikamente .
Anti-Thrombozyten-Eigenschaften
2-Aminopyrimidin-Pharmakophore zeigten Anti-Thrombozyten-Eigenschaften . Dies deutet auf potenzielle Anwendungen bei der Vorbeugung und Behandlung von Erkrankungen im Zusammenhang mit der Blutgerinnung hin .
Antidiabetische Eigenschaften
2-Aminopyrimidin-Pharmakophore zeigten antidiabetische Eigenschaften . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Diabetes hin .
Antitumor-Eigenschaften
2-Aminopyrimidin-Pharmakophore zeigten Antitumor-Eigenschaften . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krebs hin .
Synthese von Oxazolen
Die Verbindung wurde als Ammoniak-Äquivalent bei der prägnanten Synthese einer Reihe von 2,4,5-trisubstituierten Oxazolen verwendet . Dies deutet auf potenzielle Anwendungen im Bereich der organischen Synthese hin .
Safety and Hazards
The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHJQWZCXZBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)




![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)


![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)